Sub-Nanomolar GLP-1R Positive Allosteric Modulator (PAM) Activity vs. Endogenous Ligand
The target compound demonstrates highly potent positive allosteric modulator (PAM) activity at the human GLP-1 receptor. It potentiates the effect of the endogenous ligand GLP-1(7-36)NH2 with an EC50 of 0.100 nM in a cAMP accumulation assay [1]. This is a marked difference from the action of the endogenous ligand alone, establishing a clear functional differentiation where the compound enhances receptor signaling rather than directly activating it.
| Evidence Dimension | GLP-1R Positive Allosteric Modulation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.100 nM |
| Comparator Or Baseline | GLP-1(7-36)NH2 (endogenous agonist, EC50 typically in low nanomolar range for direct agonism, but PAM activity represents a different mode of action) |
| Quantified Difference | The compound acts as a PAM, potentiating the cAMP response to the endogenous ligand, a mechanism distinct from direct orthosteric agonism. |
| Conditions | cAMP accumulation assay in HEK293 cells expressing human GLP-1R, using GLP-1(7-36)NH2 as the orthosteric agonist [1]. |
Why This Matters
For procurement, this confirms the compound's utility as a high-potency chemical probe for dissecting GLP-1R allosteric modulation, a mechanism of significant therapeutic interest that is distinct from conventional GLP-1 agonists.
- [1] BindingDB. (n.d.). Entry BDBM50604669 / CHEMBL5208485: Positive allosteric modulator activity at human GLP-1R. View Source
